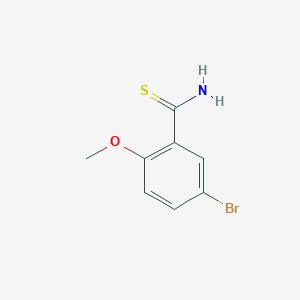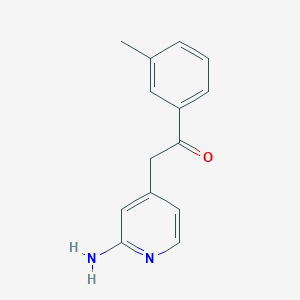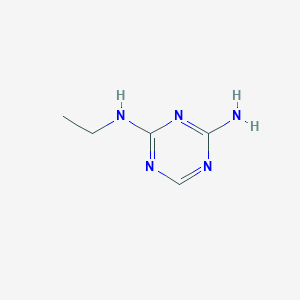![molecular formula C22H16N2O2 B3258372 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- CAS No. 30388-31-9](/img/structure/B3258372.png)
2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-
Vue d'ensemble
Description
2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-, also known as DPA-714, is a chemical compound that has been extensively studied for its potential use in medical research. This compound is a ligand for the translocator protein (TSPO), which is located in the outer mitochondrial membrane of cells. TSPO has been implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. DPA-714 has shown promise as a tool for studying these processes and developing new treatments for a variety of diseases.
Mécanisme D'action
The exact mechanism of action of 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- is not fully understood. However, it is known that 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- binds to TSPO in the outer mitochondrial membrane of cells. TSPO has been implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. By binding to TSPO, 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- may modulate these processes and have a therapeutic effect.
Biochemical and Physiological Effects:
2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- can reduce the severity of neurological symptoms in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- in lab experiments is that it is a highly specific ligand for TSPO. This allows for precise targeting of TSPO-expressing cells and tissues. However, one limitation is that 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- is relatively expensive and may not be readily available in some labs.
Orientations Futures
There are many potential future directions for research involving 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-. One area of interest is in the development of 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- as a PET imaging agent for TSPO expression in the brain. This could have important implications for the diagnosis and treatment of neurodegenerative diseases.
Another area of interest is in the development of 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- as a potential anticancer agent. Further research is needed to determine the optimal dose and administration route for this application.
Overall, 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- is a promising compound with a wide range of potential applications in medical research. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential in a variety of diseases.
Applications De Recherche Scientifique
2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- has been used in a variety of scientific research applications. One area of interest is in the study of neuroinflammation and neurodegeneration. TSPO has been implicated in these processes, and 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- has been shown to bind to TSPO in the brain. This has led to the development of 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- as a potential imaging agent for positron emission tomography (PET) scans, which can be used to visualize TSPO expression in the brain.
Another area of interest is in the study of cancer. TSPO has been shown to be overexpressed in a variety of cancer cells, and 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- has been shown to inhibit the growth of these cells in vitro. This has led to the development of 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- as a potential anticancer agent.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c23-16-18(22(25)26)15-17-11-13-21(14-12-17)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-15H,(H,25,26)/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGGJUIFYJXAJI-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate](/img/structure/B3258314.png)


![[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B3258329.png)
![Sodium;2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B3258334.png)



![(E)-2-(2-((3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl)methylene)hydrazinyl)benzo[d]thiazole](/img/structure/B3258369.png)
![4H-Cyclopenta-1,3-dioxol-4-ol, 6-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aS,4S,6aR)-](/img/structure/B3258382.png)
![3-[(4-Methoxyphenyl)amino]-1$L^{6}-thiolane-1,1-dione](/img/structure/B3258387.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-fluorophenyl)methanone](/img/structure/B3258398.png)
